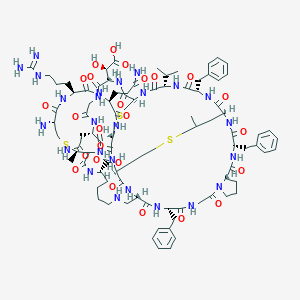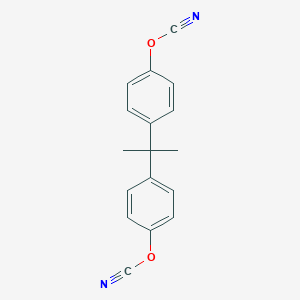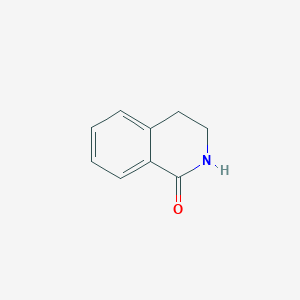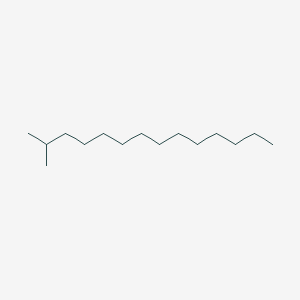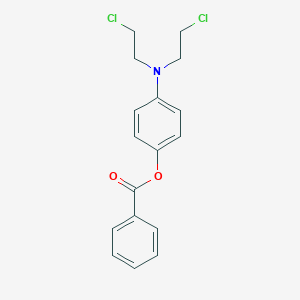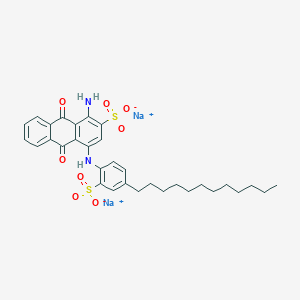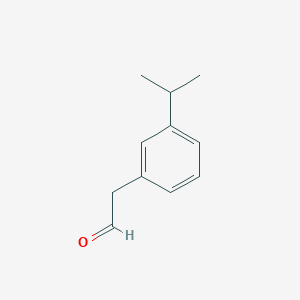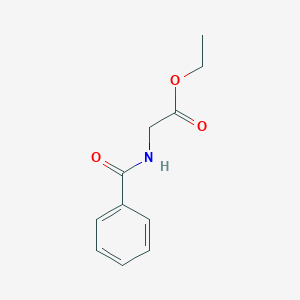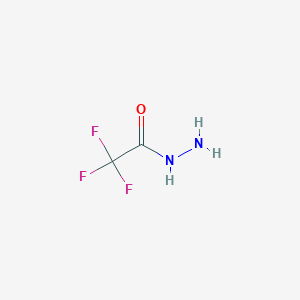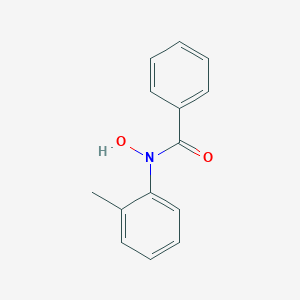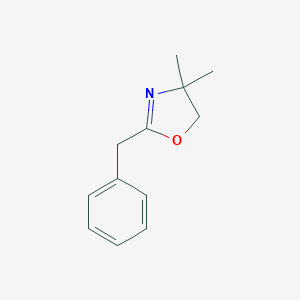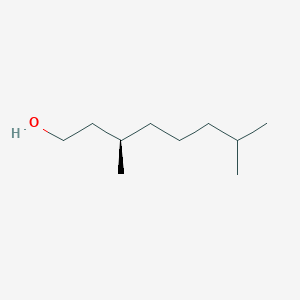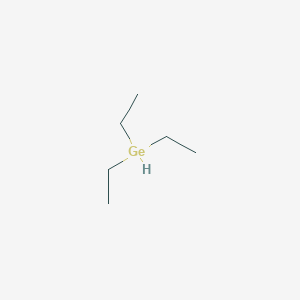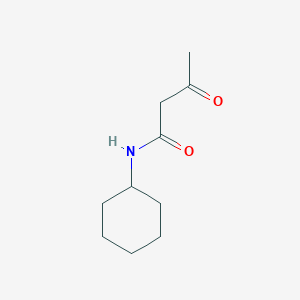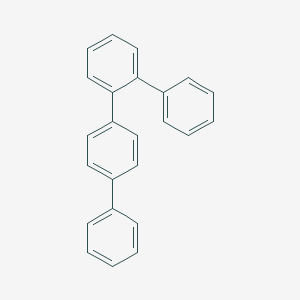
1,1':2',1'':4'',1'''-Quaterphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1':2',1'':4'',1'''-Quaterphenyl, also known as 4,4'''-bis(phenylethynyl)-1,1':2',1'':4'',1'''-quaterphenyl, is a polycyclic aromatic hydrocarbon (PAH) consisting of four phenyl rings linked by acetylene bonds. It is an important organic compound with various applications in the field of materials science, electronics, and biochemistry.
Mechanism Of Action
The mechanism of action of 1,1':2',1'':4'',1'''-Quaterphenyl is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids through π-π stacking and hydrophobic interactions. This interaction can result in changes in the conformation and activity of the biological molecules.
Biochemical And Physiological Effects
Studies have shown that 1,1':2',1'':4'',1'''-Quaterphenyl has low toxicity and does not exhibit any significant cytotoxicity or genotoxicity. However, it has been reported to induce oxidative stress and inflammation in cells. The compound has also been shown to inhibit the activity of some enzymes such as acetylcholinesterase and butyrylcholinesterase.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,1':2',1'':4'',1'''-Quaterphenyl in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous systems.
Future Directions
There are several future directions for research on 1,1':2',1'':4'',1'''-Quaterphenyl. One area of interest is the development of new synthetic methods for the compound that can improve its purity and yield. Another area of research is the exploration of the compound's potential application in biochemistry and biophysics. Finally, there is a need to further investigate the mechanism of action of the compound and its effects on biological systems.
Conclusion:
In conclusion, 1,1':2',1'':4'',1'''-Quaterphenyl is an important organic compound with various applications in the field of materials science, electronics, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and applications in various fields.
Synthesis Methods
The synthesis of 1,1':2',1'':4'',1'''-Quaterphenyl involves the reaction of 4-bromo-1-butyne with 4-phenylphenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of 1,1':2',1'':4'',1'''-Quaterphenyl as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1,1':2',1'':4'',1'''-Quaterphenyl has been extensively studied for its electronic and optoelectronic properties. It has been used as a material for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The compound has also been explored for its potential application in biochemistry and biophysics. It has been used as a fluorescent probe to study protein-ligand interactions and to monitor enzyme activity.
properties
CAS RN |
1165-58-8 |
|---|---|
Product Name |
1,1':2',1'':4'',1'''-Quaterphenyl |
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-phenyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
InChI Key |
BYCLIJFAFHKKFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Other CAS RN |
1165-58-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



